1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane
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Overview
Description
1-(Bromomethyl)-3-oxabicyclo[311]heptane is a bicyclic compound featuring a bromomethyl group and an oxabicyclo structure
Synthetic Routes and Reaction Conditions:
Photocatalytic Minisci Reaction: This method involves the use of mild, photocatalytic conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids.
Double Alkylation of Cyclohexane 1,3-Diesters: This method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via the Sherwood−Minisci reaction.
Industrial Production Methods: While specific industrial production methods for 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially converting the bromomethyl group to a carboxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and other substituted derivatives.
Oxidation Products: The primary oxidation product is the corresponding carboxylic acid.
Scientific Research Applications
1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane has several applications in scientific research:
Medicinal Chemistry: The compound can serve as a bioisostere for meta-substituted benzenes, potentially improving the metabolic stability and lipophilicity of drug candidates.
Material Science: Due to its unique structural properties, it can be used in the design of high-energy density compounds with low impact sensitivity.
Synthetic Chemistry: It serves as a versatile building block for the synthesis of various functionalized derivatives, which can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the bromomethyl group is converted to a carboxyl group through the addition of oxygen atoms.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane: This compound shares the same bicyclic structure but lacks the bromomethyl and oxabicyclo groups.
3-Azabicyclo[3.1.1]heptane: This compound contains a nitrogen atom in the bicyclic structure, offering different chemical properties and reactivity.
Uniqueness: 1-(Bromomethyl)-3-oxabicyclo[31
Properties
IUPAC Name |
1-(bromomethyl)-3-oxabicyclo[3.1.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-4-7-1-6(2-7)3-9-5-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXIZLMFTJOPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(COC2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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